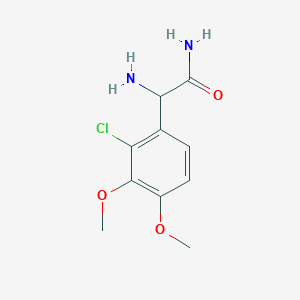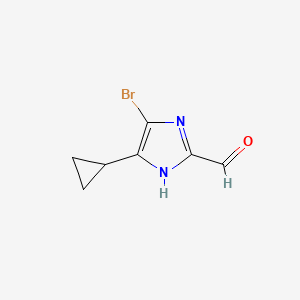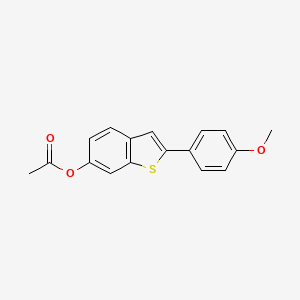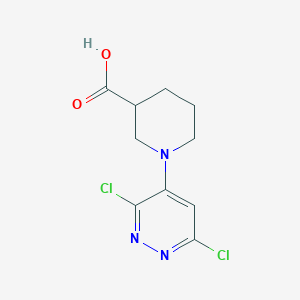
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H10Cl2N2O2 It is characterized by the presence of a piperidine ring substituted with a pyridazine moiety, which is further chlorinated at positions 3 and 6
Métodos De Preparación
The synthesis of 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the pyridazine moiety.
Chlorination: The pyridazine ring is chlorinated at positions 3 and 6 using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated pyridazine is then coupled with the piperidine ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding salts or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorinated pyridazine moiety is believed to play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone derivatives share structural similarities and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Chlorinated Heterocycles: Other chlorinated heterocyclic compounds, such as chloropyridines and chloropyrimidines, also demonstrate diverse chemical reactivity and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyridazine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11Cl2N3O2 |
|---|---|
Peso molecular |
276.12 g/mol |
Nombre IUPAC |
1-(3,6-dichloropyridazin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11Cl2N3O2/c11-8-4-7(9(12)14-13-8)15-3-1-2-6(5-15)10(16)17/h4,6H,1-3,5H2,(H,16,17) |
Clave InChI |
VKFMSOFPLVUBCS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=CC(=NN=C2Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


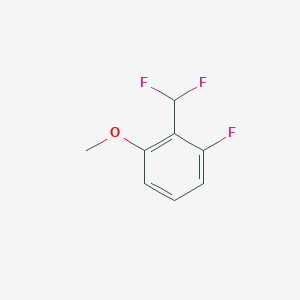
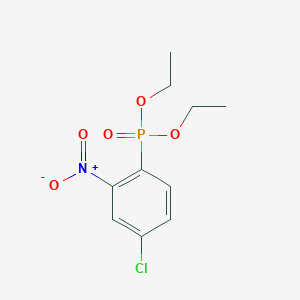

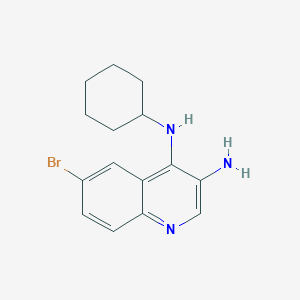



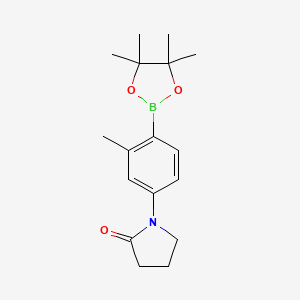

![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
